molecular formula C16H12FNO5 B6574125 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate CAS No. 1172234-53-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate

Cat. No.: B6574125
CAS No.: 1172234-53-5
M. Wt: 317.27 g/mol
InChI Key: KEEGZUSTBVMPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate is a complex organic compound that features a furan ring, an oxazole ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclodehydration of α-hydroxy ketones or α-hydroxy amides in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

    Coupling Reactions: The furan and oxazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate with 2-(2-fluorophenoxy)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: The oxazole ring can be reduced to form oxazolidines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)

Major Products

    Oxidation Products: Furanones

    Reduction Products: Oxazolidines

    Substitution Products: Amino or thiol derivatives of the fluorophenoxy group

Scientific Research Applications

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets. The furan and oxazole rings can intercalate with DNA, disrupting replication and transcription processes. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-chlorophenoxy)acetate
  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-bromophenoxy)acetate
  • [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-iodophenoxy)acetate

Uniqueness

Compared to its analogs, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability, making it a more potent candidate for pharmaceutical applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c17-12-4-1-2-5-13(12)21-10-16(19)22-9-11-8-15(23-18-11)14-6-3-7-20-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEGZUSTBVMPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.